3-(2,4-dimethoxyphenyl)-8-(3,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
3-(2,4-DIMETHOXYPHENYL)-8-(3,4-DIMETHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a pyridothiadiazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-DIMETHOXYPHENYL)-8-(3,4-DIMETHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE typically involves multi-step organic reactions. The starting materials often include 2,4-dimethoxybenzaldehyde and 3,4-dimethoxybenzaldehyde, which undergo condensation reactions to form the intermediate compounds. These intermediates are then subjected to cyclization and nitrile formation reactions under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-DIMETHOXYPHENYL)-8-(3,4-DIMETHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methoxy groups yields quinones, while reduction of the nitrile group forms primary amines .
Scientific Research Applications
3-(2,4-DIMETHOXYPHENYL)-8-(3,4-DIMETHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 3-(2,4-DIMETHOXYPHENYL)-8-(3,4-DIMETHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dimethoxyphenyl)propionic acid: Shares similar methoxy groups but differs in its core structure.
3,4-Dimethoxyphenylacetonitrile: Contains similar aromatic rings and nitrile group but lacks the pyridothiadiazine core.
Uniqueness
3-(2,4-DIMETHOXYPHENYL)-8-(3,4-DIMETHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE is unique due to its combination of methoxy groups, nitrile functionality, and the pyridothiadiazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C24H25N3O5S |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
3-(2,4-dimethoxyphenyl)-8-(3,4-dimethoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C24H25N3O5S/c1-29-16-6-7-19(21(10-16)31-3)26-13-27-23(28)11-17(18(12-25)24(27)33-14-26)15-5-8-20(30-2)22(9-15)32-4/h5-10,17H,11,13-14H2,1-4H3 |
InChI Key |
XCAOZCIANIBJEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC(=C(C=C4)OC)OC)OC |
Origin of Product |
United States |
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